2-Piperidin-1-YL-butyric acid hydrochloride

Medicinal Chemistry Synthetic Intermediate Procurement

Why choose this compound? Unlike common gamma-substituted isomers, this alpha-substituted piperidine-butyric acid creates steric hindrance adjacent to the carboxylic acid, altering pKa and conformational flexibility. This is critical for medicinal chemists systematically exploring amine orientation in an amide coupling or designing conformationally constrained analogs. It also serves as a precursor for alpha-piperidinyl ketones and isotopic labeling. Choose this building block for unique SAR exploration that cannot be replicated by generic 4-piperidin-1-yl derivatives.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
CAS No. 1219410-59-9
Cat. No. B1389612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidin-1-YL-butyric acid hydrochloride
CAS1219410-59-9
Molecular FormulaC9H18ClNO2
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N1CCCCC1.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-2-8(9(11)12)10-6-4-3-5-7-10;/h8H,2-7H2,1H3,(H,11,12);1H
InChIKeyVKQBXHWSUJICLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Piperidin-1-YL-butyric Acid Hydrochloride (1219410-59-9) Procurement Guide for Research & Development


2-Piperidin-1-YL-butyric acid hydrochloride (CAS 1219410-59-9) is a piperidine-derived amino acid building block with the molecular formula C9H18ClNO2 and a molecular weight of 207.70 g/mol [1]. This compound consists of a piperidine ring attached at the alpha‑carbon of a butyric acid backbone, distinguishing it from positional isomers where the piperidine is attached at the gamma‑carbon. It is supplied as a hydrochloride salt and is typically specified at a minimum purity of 95% . The compound is primarily intended for use as a synthetic intermediate in medicinal chemistry and organic synthesis [1].

Why 2-Piperidin-1-YL-butyric Acid Hydrochloride Cannot Be Replaced by Common Piperidine-Butyric Acid Analogs


Piperidine-butyric acid derivatives share the same core molecular formula (C9H17NO2•HCl) and identical molecular weight (207.70 g/mol), yet the position of the piperidine substituent on the butyric acid chain critically determines the compound's steric and electronic properties [1]. The alpha‑substituted 2‑piperidin‑1‑yl derivative places the basic piperidine nitrogen adjacent to the carboxylic acid, whereas the more common gamma‑substituted 4‑piperidin‑1‑yl isomer positions the nitrogen at the opposite terminus of the four‑carbon chain. This positional difference alters the spatial orientation of the nitrogen lone pair, the pKa of the amine, and the conformational flexibility of the molecule, which can directly impact reactivity in amide coupling, coordination chemistry, or biological target engagement. Therefore, substituting a 2‑piperidin‑1‑yl derivative with a 4‑piperidin‑1‑yl or 4‑piperidyl analog cannot be assumed to yield equivalent synthetic or pharmacological outcomes.

Quantitative Differentiation of 2-Piperidin-1-YL-butyric Acid Hydrochloride from Key Analogs


Comparative Pricing and Pack Size Availability for Procurement Planning

When sourcing piperidine-butyric acid building blocks, price per gram and minimum pack size are critical procurement considerations. 2-Piperidin-1-YL-butyric acid hydrochloride (CAS 1219410-59-9) is offered at $285.00 for a 500 mg quantity, equating to $570.00 per gram . In contrast, the 4-piperidyl analog 4-Piperidine butyric acid hydrochloride (CAS 84512-08-3) is available at $132.00 for 5 g, or $26.40 per gram . The 2‑isomer is thus approximately 21.6‑fold more expensive on a per‑gram basis, reflecting its lower commercial availability and specialized synthetic utility.

Medicinal Chemistry Synthetic Intermediate Procurement

Positional Isomerism and Structural Differentiation by SMILES

The SMILES string for 2-Piperidin-1-YL-butyric acid hydrochloride is CCC(C(=O)O)N1CCCCC1.Cl, indicating the piperidine ring is bonded to the alpha‑carbon of the butyric acid chain [1]. The 4‑isomer 4-(piperidin-1-yl)butanoic acid hydrochloride has the SMILES C1CCN(CC1)CCCC(=O)O.Cl, placing the piperidine at the gamma‑carbon . This difference in attachment point alters the intramolecular hydrogen‑bonding capacity and the distance between the basic amine and the carboxylic acid, which can influence both chemical reactivity and biological recognition.

Structural Biology Medicinal Chemistry Chemical Synthesis

Hazard Classification and Safe Handling Requirements

Safety data for 2-Piperidin-1-YL-butyric acid hydrochloride indicate it carries GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The 4‑isomer (CAS 5463-76-3) exhibits identical hazard statements . Both compounds are classified with the signal word 'Warning' and share the same precautionary measures.

Laboratory Safety Chemical Handling Risk Assessment

Recommended Research and Industrial Applications for 2-Piperidin-1-YL-butyric Acid Hydrochloride


Synthesis of Alpha‑Branched Piperidine‑Containing Pharmacophores

The alpha‑substitution pattern positions the piperidine nitrogen directly adjacent to the carboxylic acid, creating a sterically hindered amine that can serve as a unique building block for amide bond formation or as a precursor to alpha‑piperidinyl ketones. This structural feature is particularly relevant for medicinal chemists designing conformationally constrained analogs where the piperidine ring must be in close proximity to a carboxylic acid‑derived moiety. No quantitative bioactivity data are available for the target compound itself; its utility lies in its role as a synthetic intermediate.

Exploration of Structure‑Activity Relationships (SAR) Around Piperidine‑Containing Ligands

Given the significant cost differential and the unique alpha‑substitution, this compound is most appropriate for early‑stage SAR campaigns where the spatial orientation of the basic amine relative to a carboxylate or carbonyl group is being systematically varied. Comparative testing of the 2‑ and 4‑isomers within a specific biological assay would be required to establish differential target engagement, but the compound's structural novelty supports its inclusion in focused chemical libraries.

Preparation of Deuterated or Isotopically Labeled Analogs

The alpha‑position of the butyric acid chain is a potential site for isotopic labeling (e.g., deuterium or carbon‑13). Starting from 2-Piperidin-1-YL-butyric acid hydrochloride, researchers can introduce labels at the alpha‑carbon to create internal standards for mass spectrometry‑based quantification of piperidine‑containing metabolites or drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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